1-(3,4-Dichlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3,4-Dichlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14951781
InChI: InChI=1S/C21H11Cl2N3O3/c22-13-7-6-11(10-14(13)23)17-16-18(27)12-4-1-2-5-15(12)29-19(16)20(28)26(17)21-24-8-3-9-25-21/h1-10,17H
SMILES:
Molecular Formula: C21H11Cl2N3O3
Molecular Weight: 424.2 g/mol

1-(3,4-Dichlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14951781

Molecular Formula: C21H11Cl2N3O3

Molecular Weight: 424.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C21H11Cl2N3O3
Molecular Weight 424.2 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-2-pyrimidin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C21H11Cl2N3O3/c22-13-7-6-11(10-14(13)23)17-16-18(27)12-4-1-2-5-15(12)29-19(16)20(28)26(17)21-24-8-3-9-25-21/h1-10,17H
Standard InChI Key QGJKQUXYOCNATG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)Cl)Cl)C5=NC=CC=N5

Introduction

Synthesis Pathways

While the exact synthetic route for this compound is not detailed in the sources, related compounds often follow multistep synthesis involving:

  • Formation of the chromeno-pyrrole core: Typically achieved via cyclization reactions involving ketones or aldehydes with amines under acidic or basic conditions.

  • Introduction of the dichlorophenyl group: Achieved through halogenation or coupling reactions.

  • Pyrimidine substitution: Pyrimidine derivatives are often introduced via nucleophilic substitution or condensation reactions.

Potential Applications

The structural components suggest that this compound could serve as:

  • Kinase Inhibitor: Pyrimidine-based compounds are known for targeting ATP-binding sites in kinases, which are crucial in cancer and inflammatory pathways .

  • Anticancer Agent: Dichlorophenyl derivatives have demonstrated cytotoxicity against various cancer cell lines .

  • Anti-inflammatory Agent: Chromeno-pyrrole systems have been investigated for their ability to inhibit enzymes like 5-lipoxygenase .

Related Studies

StudyFindings
Synthesis of pyrrole-2,5-diones as kinase inhibitors Demonstrated interaction with ATP-binding domains of VEGFR and EGFR, showing antiproliferative activity.
Chromeno-pyrrole derivatives as anti-inflammatory agents Identified as potential inhibitors of 5-lipoxygenase through molecular docking studies.

Analytical Characterization

To confirm the structure and purity of such compounds, standard techniques include:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about hydrogen and carbon environments.

    • Example: 1H^1H-NMR signals for aromatic protons and pyrimidine hydrogens.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}).

  • X-ray Crystallography: Determines three-dimensional structure.

Challenges and Limitations

  • Synthetic Complexity: The combination of multiple heterocyclic rings increases synthetic difficulty.

  • Biological Testing: Specific bioactivity data for this compound is currently unavailable; further experimental studies are needed to validate its pharmacological potential.

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